4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a useful research compound. Its molecular formula is C6H11IN4 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been found to inhibit the lactoperoxidase (lpo) enzyme , which plays a crucial role in cellular metabolism and defense mechanisms.
Mode of Action
It’s known that triazole derivatives can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates . These intermediates, under controlled conditions, can produce 3-amino-1,2,4-triazoles .
Pharmacokinetics
The compound’s molecular weight (13817) and formula (C6H10N4) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been found to have high binding affinity to the lpo enzyme , suggesting potential selectivity for solid tumors.
Biochemical Analysis
Biochemical Properties
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to various biochemical effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular pH regulation . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions can influence the localization and accumulation of the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.HI/c1-4-8-9-6(7)10(4)5-2-3-5;/h5H,2-3H2,1H3,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQCWMPYBKERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.